![molecular formula C27H40N4O3 B4191070 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4191070.png)
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline
Overview
Description
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline, commonly known as ADN-1184, is a novel compound that has gained significant attention due to its potential therapeutic applications.
Mechanism of Action
ADN-1184's mechanism of action involves its binding to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. This binding leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. These pathways are involved in various physiological processes, including neurotransmitter release, ion channel regulation, and gene expression.
Biochemical and Physiological Effects:
ADN-1184 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the enhancement of neuroplasticity. It has also been suggested to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
ADN-1184's high affinity for sigma-1 receptors and its potential therapeutic applications make it a promising compound for lab experiments. However, its limited solubility in aqueous solutions and its potential toxicity at high doses may limit its use in certain experiments.
Future Directions
Several future directions for ADN-1184 research include further investigation of its therapeutic potential in neurological disorders, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties. Additionally, the potential use of ADN-1184 as a radioligand for imaging sigma-1 receptors in vivo is an area of interest for future research.
In conclusion, ADN-1184 is a novel compound with potential therapeutic applications in neurological disorders. Its high affinity for sigma-1 receptors and its modulation of various signaling pathways make it a promising compound for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Scientific Research Applications
ADN-1184 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, mood regulation, and cognitive function. Sigma-1 receptors are also implicated in the pathogenesis of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. ADN-1184's binding to sigma-1 receptors has been suggested to modulate these processes and potentially provide therapeutic benefits.
properties
IUPAC Name |
2-(1-adamantyl)-1-[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4O3/c1-26(2,3)18-28-23-13-22(4-5-24(23)31(33)34)29-6-8-30(9-7-29)25(32)17-27-14-19-10-20(15-27)12-21(11-19)16-27/h4-5,13,19-21,28H,6-12,14-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBUJMRIUNHIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{3-[(2,2-Dimethylpropyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



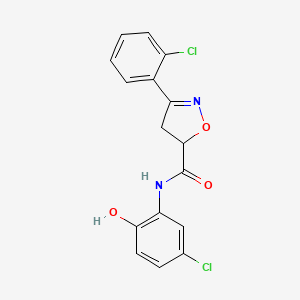
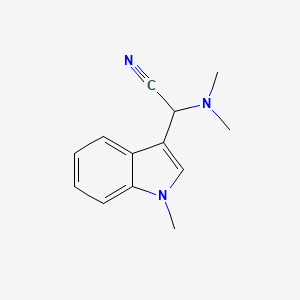
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4191010.png)
![2-[(4-bromobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4191016.png)
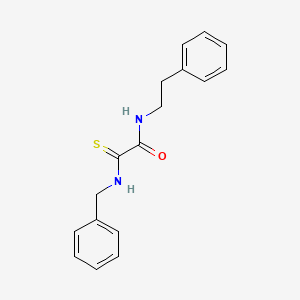

![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191035.png)
![1-butyryl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4191038.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4191046.png)
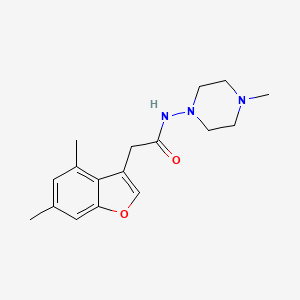
![N-(3-acetylphenyl)-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4191049.png)
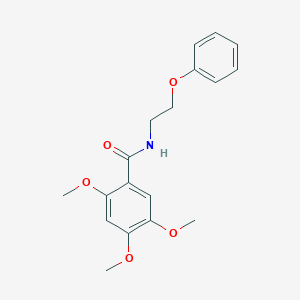
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4191082.png)